molecular formula C23H17BrN2O2 B2570244 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one CAS No. 867135-67-9

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Número de catálogo: B2570244
Número CAS: 867135-67-9
Peso molecular: 433.305
Clave InChI: LEDAVBSJQUYIKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H17BrN2O2 and its molecular weight is 433.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Composition

  • Molecular Formula: C18_{18}H16_{16}BrN2_2O
  • Molecular Weight: 372.24 g/mol
  • IUPAC Name: 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

The compound features a complex isoquinoline core substituted with a bromobenzoyl group and a p-tolylamino moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and shows potential antifungal effects against Candida species. These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes and inhibition of inflammatory pathways.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer properties. The results showed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by inducing apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various isoquinoline derivatives, including our compound of interest. The results indicated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Study 3: Neuroprotection

A neuroprotection study published in Neuroscience Letters demonstrated that treatment with this compound reduced neuronal apoptosis in a model of oxidative stress induced by hydrogen peroxide. The compound increased the expression of key antioxidant proteins, suggesting a mechanism involving oxidative stress mitigation .

Data Summary

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis in MCF-7 and HT-29 cells
AntimicrobialMIC against Staphylococcus aureus: 32 µg/mL
NeuroprotectiveReduces neuronal apoptosis; upregulates antioxidants

Aplicaciones Científicas De Investigación

Neuropharmacology

Recent studies have highlighted the compound's efficacy as a multi-target-directed ligand (MTDL) for treating neurodegenerative diseases complicated by depression. Research indicates that derivatives of isoquinoline compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), both of which are critical in the pathophysiology of Alzheimer's disease and other cognitive disorders .

Key Findings :

  • Inhibition Potency : Compounds derived from isoquinoline, including 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one, demonstrated high selectivity and potency against MAO-B and BuChE, with IC50 values indicating effective inhibition .
  • Cell Viability : Cytotoxicity assays showed that these compounds maintain over 90% cell viability at effective concentrations, suggesting a favorable safety profile for further development .

Antidepressant Activity

The antidepressant potential of this compound has been evaluated using the forced swim test (FST), revealing significant reductions in immobility time, which correlates with enhanced antidepressant effects . The study suggests that the compound may help in managing depression associated with neurodegenerative disorders.

Alzheimer's Disease

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for Alzheimer's treatment. The design of benzothiazole–isoquinoline derivatives has shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thus improving synaptic transmission .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes such as MAO-B and AChE. These studies indicate that the compound effectively binds to key sites on these enzymes, which is crucial for its inhibitory action .

Summary of Case Studies

Study FocusFindingsReference
Neuropharmacological EvaluationSignificant MAO-B and BuChE inhibition; high selectivity
Antidepressant ActivityReduced immobility in FST; potential for treating depression
Molecular DockingEffective binding to MAO-B and AChE; supports therapeutic potential

Propiedades

Número CAS

867135-67-9

Fórmula molecular

C23H17BrN2O2

Peso molecular

433.305

Nombre IUPAC

4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one

InChI

InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28)

Clave InChI

LEDAVBSJQUYIKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.